2-(1-methyl-1H-indol-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide is a complex organic compound that features an indole, pyridine, and pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the introduction of the acetamide group. The pyridine and pyrazine moieties are then incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The pyridine and pyrazine rings can be reduced under specific conditions.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives.
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyridine and pyrazine rings can also participate in binding interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Pyridine-3-carboxylic acid: A compound with a similar pyridine ring.
Pyrazine-2-carboxylic acid: A compound with a similar pyrazine ring.
Uniqueness
2-(1-methyl-1H-indol-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide is unique due to the combination of these three distinct moieties in a single molecule
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-26-14-16(17-6-2-3-7-19(17)26)11-20(27)25-13-18-21(24-10-9-23-18)15-5-4-8-22-12-15/h2-10,12,14H,11,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHJDULSLFGQII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NC=CN=C3C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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